molecular formula C15H13FN6O3 B11253525 4-N-(3-fluorophenyl)-2-N-(furan-2-ylmethyl)-5-nitropyrimidine-2,4,6-triamine CAS No. 573695-22-4

4-N-(3-fluorophenyl)-2-N-(furan-2-ylmethyl)-5-nitropyrimidine-2,4,6-triamine

Cat. No.: B11253525
CAS No.: 573695-22-4
M. Wt: 344.30 g/mol
InChI Key: HITWHGAVIGJKCD-UHFFFAOYSA-N
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Description

N4-(3-FLUOROPHENYL)-N2-[(FURAN-2-YL)METHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound is characterized by the presence of a fluorophenyl group, a furan ring, and a nitropyrimidine core. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-FLUOROPHENYL)-N2-[(FURAN-2-YL)METHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N4-(3-FLUOROPHENYL)-N2-[(FURAN-2-YL)METHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The furan and fluorophenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

N4-(3-FLUOROPHENYL)-N2-[(FURAN-2-YL)METHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N4-(3-FLUOROPHENYL)-N2-[(FURAN-2-YL)METHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cancer cell receptors, inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • N4-(3-Chlorophenyl)-N2-[(Furan-2-yl)methyl]-5-nitropyrimidine-2,4,6-triamine
  • N4-(3-Bromophenyl)-N2-[(Furan-2-yl)methyl]-5-nitropyrimidine-2,4,6-triamine

Uniqueness

N4-(3-FLUOROPHENYL)-N2-[(FURAN-2-YL)METHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability compared to its chloro- and bromo-substituted analogs. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets .

Properties

CAS No.

573695-22-4

Molecular Formula

C15H13FN6O3

Molecular Weight

344.30 g/mol

IUPAC Name

4-N-(3-fluorophenyl)-2-N-(furan-2-ylmethyl)-5-nitropyrimidine-2,4,6-triamine

InChI

InChI=1S/C15H13FN6O3/c16-9-3-1-4-10(7-9)19-14-12(22(23)24)13(17)20-15(21-14)18-8-11-5-2-6-25-11/h1-7H,8H2,(H4,17,18,19,20,21)

InChI Key

HITWHGAVIGJKCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)NC2=NC(=NC(=C2[N+](=O)[O-])N)NCC3=CC=CO3

solubility

0.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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